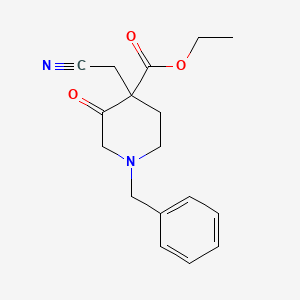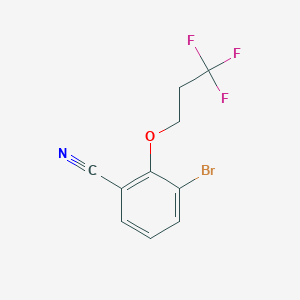![molecular formula C8H10ClN3 B1473928 (1H-吡咯并[2,3-b]吡啶-2-基)甲胺盐酸盐 CAS No. 1788054-88-5](/img/structure/B1473928.png)
(1H-吡咯并[2,3-b]吡啶-2-基)甲胺盐酸盐
描述
“(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C7H6N2 . It is a solid at 20°C . This compound is also known as 1H-Pyrrolo[2,3-b]pyridine .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . These derivatives have shown potent activities against FGFR1, 2, and 3 . One of the compounds, 4h, exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) .
Molecular Structure Analysis
The molecular structure of “(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride” can be found in various databases . The compound has a molecular weight of 118.14 .
Chemical Reactions Analysis
The chemical reactions involving 1H-Pyrrolo[2,3-b]pyridine derivatives have been studied . The position 2 of the pyrrolo[2,3-b]pyridine scaffold must be unsubstituted, and modifications of this position resulted in loss of HNE inhibitory activity .
Physical And Chemical Properties Analysis
“(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride” is a solid at 20°C . It has a molecular weight of 118.14 .
科学研究应用
Fibroblast Growth Factor Receptor (FGFR) Inhibitor
This compound has been found to have potent activities against FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy . The compound has shown potential in inhibiting breast cancer cell proliferation and inducing apoptosis .
Antiproliferative Activities
The compound has been screened for its antiproliferative activities against 4T1 (mouse breast cancer cells), MDA-MB-231, and MCF-7 cancer cells . This suggests its potential use in cancer treatment.
Inhibition of Cell Migration and Invasion
In addition to its antiproliferative activities, the compound has also been found to significantly inhibit the migration and invasion of 4T1 cells . This could be particularly useful in preventing the spread of cancer cells.
Potential Lead Compound for Drug Development
Due to its low molecular weight and potent activities, this compound could serve as an appealing lead compound beneficial to subsequent optimization . This could pave the way for the development of more effective drugs.
Immunomodulators Targeting JAK3
The compound has been identified as a novel immunomodulator targeting JAK3 . This suggests its potential use in treating immune diseases such as organ transplantation .
Inhibitory Activity Against Different Cancer Cell Lines
Recent studies have shown that 1H-pyrrolo[2,3-b]pyridine analogues, which include this compound, have inhibitory activity against different cancer cell lines . This further underscores its potential in cancer therapy.
作用机制
未来方向
属性
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-5-7-4-6-2-1-3-10-8(6)11-7;/h1-4H,5,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBUTTWAIIEVNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)CN)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride | |
CAS RN |
1638771-50-2 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-2-methanamine, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638771-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1473845.png)
![3-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propanoic acid](/img/structure/B1473848.png)


![4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1473851.png)
![1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol](/img/structure/B1473852.png)






![6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol](/img/structure/B1473863.png)
